4-bromo-8-fluoroquinoline-2-carboxylic acid
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Overview
Description
4-Bromo-8-fluoroquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of both bromine and fluorine atoms on the quinoline ring, making it a valuable intermediate in various chemical syntheses. The molecular formula of this compound is C10H5BrFNO2, and it has a molecular weight of approximately 274.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-8-fluoroquinoline-2-carboxylic acid typically involves the bromination and fluorination of quinoline derivatives. One common method includes the bromination of 8-fluoroquinoline-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-8-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
4-Bromo-8-fluoroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-8-fluoroquinoline-2-carboxylic acid is primarily based on its ability to interact with specific molecular targets and pathways. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity to biological targets, such as enzymes and receptors . This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or diagnostic effects .
Comparison with Similar Compounds
- 4-Bromo-5,8-difluoroquinoline
- 4-Bromo-7,8-difluoroquinoline
- 4-Bromo-6-fluoroquinoline
- 8-Fluoroquinoline-2-carboxylic acid
Comparison: Compared to other similar compounds, 4-bromo-8-fluoroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms on the quinoline ring enhances its reactivity and makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
4-bromo-8-fluoroquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO2/c11-6-4-8(10(14)15)13-9-5(6)2-1-3-7(9)12/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCRKBBPNGIARY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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